Ethyl 2-(trimethylsilylmethyl)acrylate

Catalog No.
S1899082
CAS No.
74976-84-4
M.F
C9H18O2Si
M. Wt
186.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(trimethylsilylmethyl)acrylate

CAS Number

74976-84-4

Product Name

Ethyl 2-(trimethylsilylmethyl)acrylate

IUPAC Name

ethyl 2-(trimethylsilylmethyl)prop-2-enoate

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C9H18O2Si/c1-6-11-9(10)8(2)7-12(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

HSEYTIDQGJXPIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C[Si](C)(C)C

Canonical SMILES

CCOC(=O)C(=C)C[Si](C)(C)C

The exact mass of the compound Ethyl 2-(trimethylsilylmethyl)acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(trimethylsilylmethyl)acrylate (CAS 74976-84-4) is a highly specialized, bifunctional allylsilane building block featuring both a nucleophilic trimethylsilylmethyl group and an electrophilic acrylate ester. In industrial and advanced laboratory synthesis, it is primarily procured as a single-step reagent for the construction of α-methylene-γ-butyrolactones—a critical pharmacophore in numerous biologically active sesquiterpenes and oncology drug candidates [1]. As an air-stable, distillable liquid, it offers superior handling characteristics compared to highly reactive organometallic precursors, making it a highly reliable reagent for Lewis acid-catalyzed Hosomi-Sakurai allylations .

Attempting to substitute Ethyl 2-(trimethylsilylmethyl)acrylate with generic allylsilanes (such as allyltrimethylsilane) or alternative acrylate electrophiles (such as ethyl 2-(bromomethyl)acrylate) fundamentally alters the synthetic pathway and degrades process efficiency. Simple allylsilanes lack the pre-installed ester functionality, requiring multiple downstream oxidation and functionalization steps to achieve the lactone motif, which lowers overall yield and increases process mass intensity [1]. Conversely, ethyl 2-(bromomethyl)acrylate requires in situ metalation (e.g., via Reformatsky-type zinc insertion) to achieve nucleophilic character, introducing moisture sensitivity, heterogeneous reaction kinetics, and scale-up reproducibility challenges . The target compound bypasses these issues by providing a stable, pre-formed nucleophile that reacts predictably under homogeneous Lewis acid catalysis.

Processability and Handling Stability vs. Halide Precursors

Ethyl 2-(trimethylsilylmethyl)acrylate functions as an air-stable, moisture-tolerant nucleophile that undergoes homogeneous activation via Lewis acids (e.g., TiCl4)[1]. In contrast, its structural inverse, ethyl 2-(bromomethyl)acrylate, requires heterogeneous metalation (typically with zinc dust in a Reformatsky-type protocol) to generate the corresponding nucleophile . The silylated reagent eliminates the need for strict anhydrous metal-insertion conditions, reducing batch-to-batch kinetic variability associated with metal surface activation and significantly improving process reproducibility at scale.

Evidence DimensionNucleophilic activation requirement
Target Compound DataHomogeneous Lewis acid catalysis (air-stable precursor)
Comparator Or BaselineEthyl 2-(bromomethyl)acrylate (requires heterogeneous Zn/In metalation)
Quantified DifferenceEliminates heterogeneous metalation step and associated moisture-sensitive handling
ConditionsStandard laboratory or pilot-scale allylation protocols

Bypassing heterogeneous metalation improves batch reproducibility and simplifies handling protocols for procurement and process chemistry teams.

Bifunctional Step Economy vs. Unsubstituted Allylsilanes

When synthesizing α-methylene-γ-butyrolactone targets, Ethyl 2-(trimethylsilylmethyl)acrylate acts as a bifunctional reagent, installing both the allyl framework and the requisite carboxylate carbon in a single Hosomi-Sakurai reaction with an aldehyde or acetal [1]. Using a baseline reagent like allyltrimethylsilane only installs the allyl group, necessitating at least two to three additional synthetic steps (e.g., oxidative cleavage, esterification, and olefination) to construct the same lactone ring. This single-step bifunctionality typically increases the overall target yield by avoiding the cumulative losses of multi-step sequences.

Evidence DimensionSynthetic steps to α-methylene-γ-butyrolactone
Target Compound Data1 step (Hosomi-Sakurai + spontaneous/acidic lactonization)
Comparator Or BaselineAllyltrimethylsilane (3+ steps requiring downstream oxidation)
Quantified DifferenceReduction of 2-3 synthetic steps
ConditionsRetrosynthetic construction of the α-methylene lactone pharmacophore

Reducing step count directly lowers raw material costs, labor, and waste generation in pharmaceutical intermediate manufacturing.

Regioselectivity and Yield in Acetal Allylation

In classic Hosomi-Sakurai allylations, Ethyl 2-(trimethylsilylmethyl)acrylate demonstrates high reactivity toward various acetals in the presence of TiCl4, consistently affording the corresponding carbethoxyallylation products in yields typically ranging from 77% to 84% [1]. The bulky trimethylsilyl group directs the electrophilic attack strictly to the gamma-position of the allylsilane, ensuring complete regioselectivity without the formation of alpha-adducts that frequently plague alternative enolate-based alkylation strategies.

Evidence DimensionRegioselectivity and typical yield
Target Compound Data77-84% yield with exclusive gamma-attack
Comparator Or BaselineStandard enolate alkylations (prone to mixed alpha/gamma attack and lower yields)
Quantified DifferenceNear-quantitative regiocontrol
ConditionsTiCl4-promoted reaction with acetals in dichloromethane

High regioselectivity eliminates the need for complex chromatographic separations of isomers, streamlining downstream purification.

Synthesis of alpha-Methylene-gamma-Butyrolactones

The primary industrial and research application, where the compound serves as a single-step bifunctional building block for constructing this critical structural motif found in anti-cancer sesquiterpene lactones [1].

Advanced Hosomi-Sakurai Allylations

Utilized in complex natural product synthesis where mild, Lewis acid-catalyzed carbon-carbon bond formation is required without resorting to strongly basic or highly reactive organometallic conditions [1].

Polymerization of Functionalized Acrylic Monomers

Employed as a specialized monomer or co-monomer in materials science to incorporate reactive allylsilane moieties into polymer backbones, enabling subsequent post-polymerization cross-linking or surface modification .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 2-(trimethylsilylmethyl)acrylate

Dates

Last modified: 08-16-2023

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